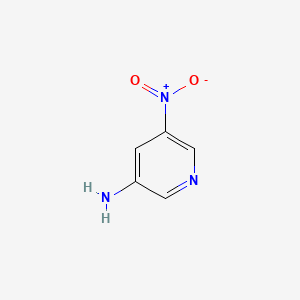

5-Nitropyridin-3-amine

Overview

Description

5-Nitropyridin-3-amine is a chemical compound that is part of the pyridine family. Pyridines are important structural motifs found in numerous bioactive molecules . They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion .Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications

Synthesis and Chemical Transformations

5-Nitropyridin-3-amine is involved in various chemical synthesis and transformation processes. For example, it is used in the synthesis of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation, a process notable for its scalability and safety considerations in large-scale production (Agosti et al., 2017). Another study describes the selective vicarious nucleophilic amination of 3-nitropyridines, including 5-nitropyridin-3-amine, yielding a series of 2-amino-5-nitropyridines (Bakke et al., 2001). Additionally, 5-nitropyridin-3-amine undergoes nucleophilic substitutions with piperidine and morpholine, demonstrating its reactivity in various organic solvents (Hamed, 1997).

Material Science and Crystal Engineering

5-Nitropyridin-3-amine plays a role in material science, particularly in crystal engineering. For instance, it is involved in the formation of noncentrosymmetric structures based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies, demonstrating its utility in designing specific molecular entities for advanced material applications (Fur et al., 1996).

Development of Fluorescent Probes

In the field of analytical chemistry, 5-nitropyridin-3-amine has been used in the development of fluorescent probes. A study discusses the design and synthesis of 2-aminoethylpyridine-based fluorescent compounds using N-(2-aminoethyl)-5-nitropyridin-2-amine for detecting various metal ions in aqueous media (Singh et al., 2020).

Organic Chemistry and Synthesis of Nitropyridines

In organic chemistry, 5-nitropyridin-3-amine is involved in the synthesis of various nitropyridine derivatives. It has been used in oxidative nucleophilic substitution reactions to produce a variety of nitropyridine compounds, demonstrating its versatility as a chemical reagent (Bakke et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is still a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the developed methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name |

5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMMPVSSQFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376548 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitropyridin-3-amine | |

CAS RN |

934-59-8 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

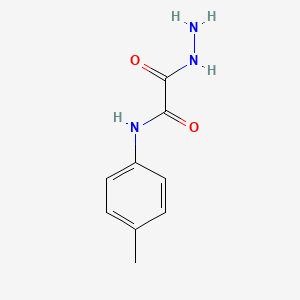

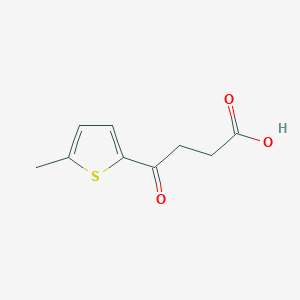

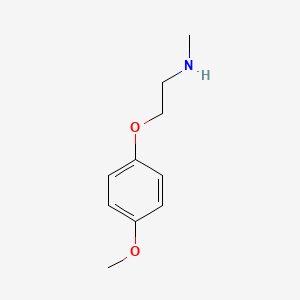

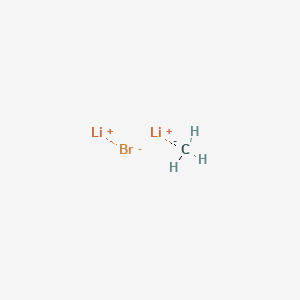

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)